Dicyclohexyl sodium sulfosuccinate

Catalog No.
S1895810
CAS No.
23386-52-9
M.F
C16H26O7S
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl sodium sulfosuccinate

CAS Number

23386-52-9

Product Name

Dicyclohexyl sodium sulfosuccinate

IUPAC Name

1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonic acid

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C16H26O7S/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13/h12-14H,1-11H2,(H,19,20,21)

InChI Key

QPSVFNQMURAADJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O

Micellization Studies:

DCHSS, like other surfactants, can form micelles in solution. Micelles are microscopic aggregates formed by surfactant molecules, with the hydrophilic heads facing outwards and the hydrophobic tails clustered inwards. These structures can be used to solubilize hydrophobic molecules in aqueous solutions. Researchers can leverage this property of DCHSS to study the behavior of hydrophobic compounds in a controlled environment. For instance, DCHSS micelles could be used to encapsulate and deliver hydrophobic drugs for drug delivery studies [].

Membrane Protein Research:

DCHSS can interact with biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This property makes DCHSS a potential tool for studying membrane proteins, which are crucial for various cellular functions. Researchers might utilize DCHSS to solubilize and purify membrane proteins from cells for further analysis [].

Dicyclohexyl sodium sulfosuccinate is a chemical compound with the molecular formula C16H25NaO7SC_{16}H_{25}NaO_7S and a CAS Registry Number of 23386-52-9. It is classified as a sodium salt of the diester derived from cyclohexanol and sulfosuccinic acid. This compound appears as a white to off-white powder and is soluble in water, making it useful in various applications, particularly in biochemical and industrial settings .

Due to its functional groups. Key reactions include:

  • Hydrolysis: The compound can undergo hydrolysis in aqueous solutions, leading to the formation of dicyclohexyl sulfosuccinate and sodium hydroxide.
  • Oxidation: It can be oxidized, potentially altering its functional properties and reactivity .
  • Esterification: The sulfosuccinate group can react with alcohols to form esters, expanding its utility in organic synthesis.

These reactions are significant for understanding its behavior in biological systems and industrial applications.

Dicyclohexyl sodium sulfosuccinate exhibits surfactant properties, which contribute to its biological activity. It can act as a solubilizing agent, enhancing the bioavailability of various compounds. This property makes it valuable in pharmaceutical formulations, where it helps improve the solubility of poorly soluble drugs . Additionally, it has been studied for its potential effects on cell membranes and its role in biochemical assays.

The synthesis of dicyclohexyl sodium sulfosuccinate typically involves the following steps:

  • Reaction of Cyclohexanol with Maleic Anhydride: Cyclohexanol reacts with maleic anhydride to form dicyclohexyl maleate.
  • Sulfation: The dicyclohexyl maleate is then treated with sodium bisulfite, resulting in the formation of dicyclohexyl sodium sulfosuccinate .
  • Purification: The product is purified through crystallization or filtration to remove impurities.

This multi-step synthesis highlights the compound's complexity and the importance of controlling reaction conditions to achieve high yields.

Dicyclohexyl sodium sulfosuccinate has a variety of applications across different fields:

  • Pharmaceuticals: Used as a solubilizer and stabilizer in drug formulations.
  • Biochemical Research: Serves as a reagent in biochemical assays and studies related to membrane interactions.
  • Industrial Uses: Employed as a surfactant in cleaning products and emulsifiers in cosmetic formulations .

Its versatility makes it an important compound in both research and commercial products.

Research into the interaction of dicyclohexyl sodium sulfosuccinate with biological membranes has shown that it can influence membrane fluidity and permeability. These interactions are crucial for understanding how this compound affects drug delivery systems and cellular uptake mechanisms. Studies have indicated that its surfactant properties can enhance the absorption of various therapeutic agents when used in formulations .

Dicyclohexyl sodium sulfosuccinate shares similarities with several other compounds that exhibit surfactant properties or belong to the sulfosuccinate family. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Dodecyl sodium sulfosuccinateSodium salt of sulfosuccinic acidLonger hydrophobic tail, used primarily in detergents
Octyl sodium sulfosuccinateSodium salt of sulfosuccinic acidShorter hydrophobic tail, often used in cosmetics
Dioctyl sodium sulfosuccinateSodium salt of diesterGreater lipophilicity, used in plasticizers

Dicyclohexyl sodium sulfosuccinate is unique due to its specific cyclohexane structure, which provides distinct solubilizing properties compared to other sulfosuccinates. Its ability to interact effectively with both hydrophilic and hydrophobic substances makes it particularly valuable in pharmaceutical applications.

Physical Description

Liquid

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

362.13992434 g/mol

Monoisotopic Mass

362.13992434 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 81 of 84 companies with hazard statement code(s):;
H315 (82.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

137361-04-7
23386-52-9

Use Classification

Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Surfactant

General Manufacturing Information

Construction
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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